molecular formula C16H19BrClNO3 B4398893 [4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride

[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride

Cat. No. B4398893
M. Wt: 388.7 g/mol
InChI Key: IPEIHGPRGRJDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BAMF-HCl and is synthesized through a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of BAMF-HCl is not well understood, but it is believed to act as a modulator of neurotransmitter activity. BAMF-HCl may interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It may also affect the release and reuptake of neurotransmitters, leading to changes in neurotransmitter activity.
Biochemical and Physiological Effects:
BAMF-HCl has been shown to have various biochemical and physiological effects, including changes in neurotransmitter activity, changes in gene expression, and changes in behavior. In animal studies, BAMF-HCl has been shown to increase locomotor activity and decrease anxiety-like behavior. It has also been shown to have potential antidepressant and antipsychotic properties.

Advantages and Limitations for Lab Experiments

The advantages of using BAMF-HCl in lab experiments include its potential therapeutic properties, its ability to modulate neurotransmitter activity, and its ease of synthesis. However, the limitations of using BAMF-HCl in lab experiments include its limited solubility in water, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of BAMF-HCl, including the synthesis of analogs with improved properties, the study of its mechanism of action, and the development of potential therapeutic applications. Additionally, the use of BAMF-HCl in combination with other compounds may lead to the development of novel treatments for various neurological and psychiatric disorders.
In conclusion, [4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BAMF-HCl in various fields of scientific research.

Scientific Research Applications

BAMF-HCl has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, BAMF-HCl can be used as a starting material for the synthesis of various compounds with potential therapeutic properties. In neuroscience, BAMF-HCl can be used to study the mechanism of action of various neurotransmitters and their receptors. In pharmacology, BAMF-HCl can be used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3.ClH/c1-3-6-21-16-14(17)8-12(9-15(16)19-2)10-18-11-13-5-4-7-20-13;/h3-5,7-9,18H,1,6,10-11H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEIHGPRGRJDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride
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[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride
Reactant of Route 3
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride
Reactant of Route 4
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride
Reactant of Route 5
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride
Reactant of Route 6
[4-(allyloxy)-3-bromo-5-methoxybenzyl](2-furylmethyl)amine hydrochloride

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